2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole ring, with a carboxamide group attached
Preparation Methods
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of Pyrazole and Indole Rings: The pyrazole and indole rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine, such as propylamine, under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-propyl-2H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: This compound is similar but has an ethyl group instead of a propyl group.
N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide: This compound has a different set of substituents and additional heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
827317-57-7 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-propyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-6-16-15(20)10-3-4-12-11(8-10)9-14(18-12)13-5-7-17-19-13/h3-5,7-9,18H,2,6H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
COALWDZCVCYTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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